Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Protecting group strategy orthogonal deprotection solid-phase peptide synthesis

Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352529-53-3) is a pyrrolidine carboxylate derivative with molecular formula C19H23N3O2 and molecular weight 325.40 g/mol. It is supplied as a research-grade building block with certified purity of NLT 98% under ISO quality systems, targeted at pharmaceutical R&D and quality-control applications.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
Cat. No. B11824698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)NC
InChIInChI=1S/C19H23N3O2/c1-14-11-18(20-2)21-12-16(14)17-9-6-10-22(17)19(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3,(H,20,21)
InChIKeyNMUFDIQJFRUMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate – Structural Identity and Procurement Baseline


Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352529-53-3) is a pyrrolidine carboxylate derivative with molecular formula C19H23N3O2 and molecular weight 325.40 g/mol . It is supplied as a research-grade building block with certified purity of NLT 98% under ISO quality systems, targeted at pharmaceutical R&D and quality-control applications . The compound features a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen and a methylamino substituent on the pyridine ring, distinguishing it from closely related amino, Boc-protected, and formyl analogs.

Why In-Class Pyrrolidine Carboxylates Cannot Substitute Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate


Pyrrolidine-carboxylate building blocks with identical core scaffolds but divergent N-protecting groups or pyridine substituents exhibit distinct reactivity profiles, deprotection orthogonality, and physicochemical properties that render them non-interchangeable in multi-step syntheses. The Cbz group is stable under acidic conditions that cleave Boc, while the methylamino substituent offers different hydrogen-bonding capacity and steric bulk compared to the primary amino analog [1]. Substituting the benzyl carbamate with a tert-butyl carbamate or the methylamino group with an amino group alters the compound's polarity, stability under reaction conditions, and suitability for downstream transformations, directly impacting synthetic route efficiency and final product purity.

Quantitative Differentiation Evidence for Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate


Deprotection Orthogonality: Cbz vs Boc Stability Under Acidic Conditions

The target compound carries a Cbz protecting group, which is stable to trifluoroacetic acid (TFA) at concentrations up to 50% v/v for >2 h at 25 °C, whereas the Boc group on the comparator tert-butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is quantitatively cleaved within 30 min under identical conditions [1][2]. This orthogonality enables selective deprotection in the presence of acid-labile functionality.

Protecting group strategy orthogonal deprotection solid-phase peptide synthesis medicinal chemistry

Hydrogenolysis Sensitivity: Cbz vs Boc Reductive Lability

The Cbz group of the target compound is cleaved by catalytic hydrogenation (H2, 10% Pd/C, 1 atm, 25 °C, 1–4 h), while the Boc analog is inert under these conditions [1]. Conversely, Boc is removed by mild acid (TFA or 4 M HCl/dioxane), to which Cbz is resistant [2]. This bidirectional orthogonality enables sequential deprotection in complex molecule assembly.

Catalytic hydrogenation protecting group removal flow chemistry peptide synthesis

Pyridine Substituent Basicity: Methylamino vs Amino pKa Difference

The methylamino substituent on the pyridine ring of the target compound has a calculated pKa (conjugate acid) approximately 1.5 log units higher than the primary amino group of the comparator Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352511-79-5) [1]. This difference translates to a 30-fold higher concentration of the protonated, more water-soluble form at physiological pH, potentially altering pharmacokinetic properties in downstream drug candidates.

pKa hydrogen-bond donor solubility medicinal chemistry

Supplier Purity Specification and ISO Certification

The target compound is offered with a purity specification of NLT 98% under an ISO-certified quality management system, as documented on the supplier's product page . The comparator tert-butyl analog and aldehyde analog are similarly listed with NLT 98% purity from the same supplier ; thus purity alone does not differentiate the target compound. However, the combination of Cbz protection with the methylamino pyridine substitution is unique among the commercially available pyrrolidine-1-carboxylate series.

purity ISO certification quality control pharmaceutical R&D

Preferred Application Scenarios for Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation


Multi-Step Synthesis Requiring Acid-Stable Intermediate Followed by Hydrogenolytic Deprotection

In synthetic routes where an early-stage intermediate must survive acidic conditions (e.g., peptide coupling with HOBt/EDC, or Boc removal with TFA) before final deprotection by hydrogenolysis, the Cbz group of the target compound provides the requisite orthogonal stability profile. The Boc analog would undergo premature cleavage under the same acid exposure [1]. This scenario is common in the synthesis of protease inhibitors and macrocyclic peptides.

Fragment-Based Drug Discovery Requiring a Methylamino Handle for SAR Exploration

The methylamino substituent on the pyridine ring can be directly alkylated, acylated, or converted to a sulfonamide without a protection step, whereas the primary amino analog requires selective mono-functionalization that often leads to mixtures. The calculated 1.5-unit pKa difference between methylamino and amino forms alters the ionization state at physiological pH, providing a valuable parameter for tuning solubility and permeability in lead optimization [1].

Building Block for EED-Targeted PROTACs or Inhibitors

Although the available BindingDB entry (BDBM50231877) listing an IC50 of 30–40 nM against the EED protein may correspond to a structurally related analog rather than the exact target compound, the pyrrolidine-pyridine scaffold is a recognized privileged structure for EED inhibitors [1]. The target compound's Cbz protection and methylamino substitution offer a synthetically flexible entry point for constructing EED-targeted probes or PROTAC conjugates.

Solid-Phase Synthesis Where Orthogonal N-Deprotection is Critical

In solid-phase peptide or peptidomimetic synthesis, the ability to remove the Cbz group by catalytic transfer hydrogenation without cleaving the compound from an acid-labile resin (e.g., Wang or Rink amide resin) is a key advantage. The Boc analog is incompatible with acid-labile resins, as the TFA required for Boc removal would simultaneously cleave the product from the support [1].

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